

2-Mercaptopyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mercaptopyrimidine**

Cat. No.: **B145421**

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **2-Mercaptopyrimidine** for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Mercaptopyrimidine, also known as pyrimidine-2-thiol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring functionalized with a reactive thiol group, allows it to participate in a wide array of chemical reactions and biological interactions. This guide provides a detailed overview of its core physical, chemical, and biological properties, complete with experimental protocols and pathway visualizations to support advanced research and development.

Physical and Chemical Properties

The fundamental properties of **2-Mercaptopyrimidine** are crucial for its application in synthesis, formulation, and biological assays.

Quantitative Data Summary

The key physical and chemical data for **2-Mercaptopyrimidine** are summarized in the tables below.

Table 1: Physical and Chemical Properties

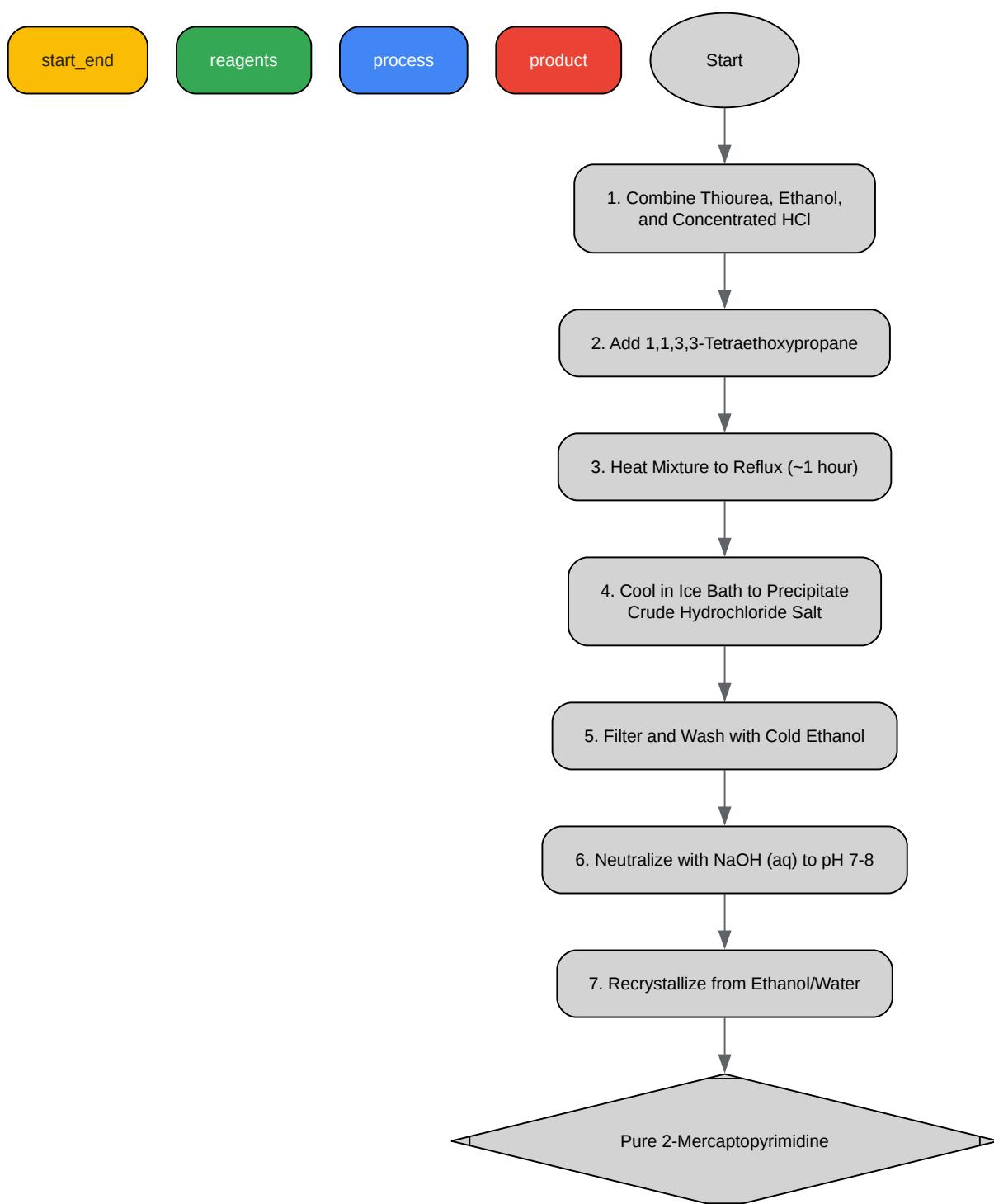
Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ N ₂ S	[1][2][3]
Molecular Weight	112.15 g/mol	[1][3]
Appearance	White to light yellow crystalline powder	
Melting Point	230–234 °C (decomposes)	
Boiling Point	Decomposes	
Solubility	Sparingly soluble in cold water; soluble in hot water, ethanol, and alkaline solutions.	
pKa	~7.11 (thiol group)	

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.5 (s, 1H, SH), 8.45 (d, 2H, Ar-H), 7.05 (t, 1H, Ar-H)	[4]
¹³ C NMR (DMSO-d ₆)	δ 175.8, 150.2, 117.5	[2]
IR (KBr, cm ⁻¹)	~3436 (N-H stretch), ~3070 (C-H stretch), ~1618 (C=N stretch), ~1180 (C=S stretch)	
UV-Vis (in water)	λ _{max} at 212 nm, 278 nm, 344 nm	[5]

Chemical Reactivity and Tautomerism

A key feature of **2-Mercaptopyrimidine** is its existence as a pair of tautomers: the thiol form and the thione form. In aqueous and other polar solutions, the equilibrium significantly favors the thione tautomer. This behavior is critical for its reactivity, particularly in alkylation and oxidation reactions at the sulfur atom, and influences its ability to coordinate with metal ions.


Caption: Thione-thiol tautomeric equilibrium of **2-Mercaptopyrimidine**.

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail standardized methodologies for the synthesis and characterization of **2-Mercaptopyrimidine**.

Synthesis via Condensation

2-Mercaptopyrimidine can be reliably synthesized through the condensation of thiourea with 1,1,3,3-tetraethoxypropane in an acidic alcoholic solution. The general workflow for this procedure is outlined below.

[Click to download full resolution via product page](#)

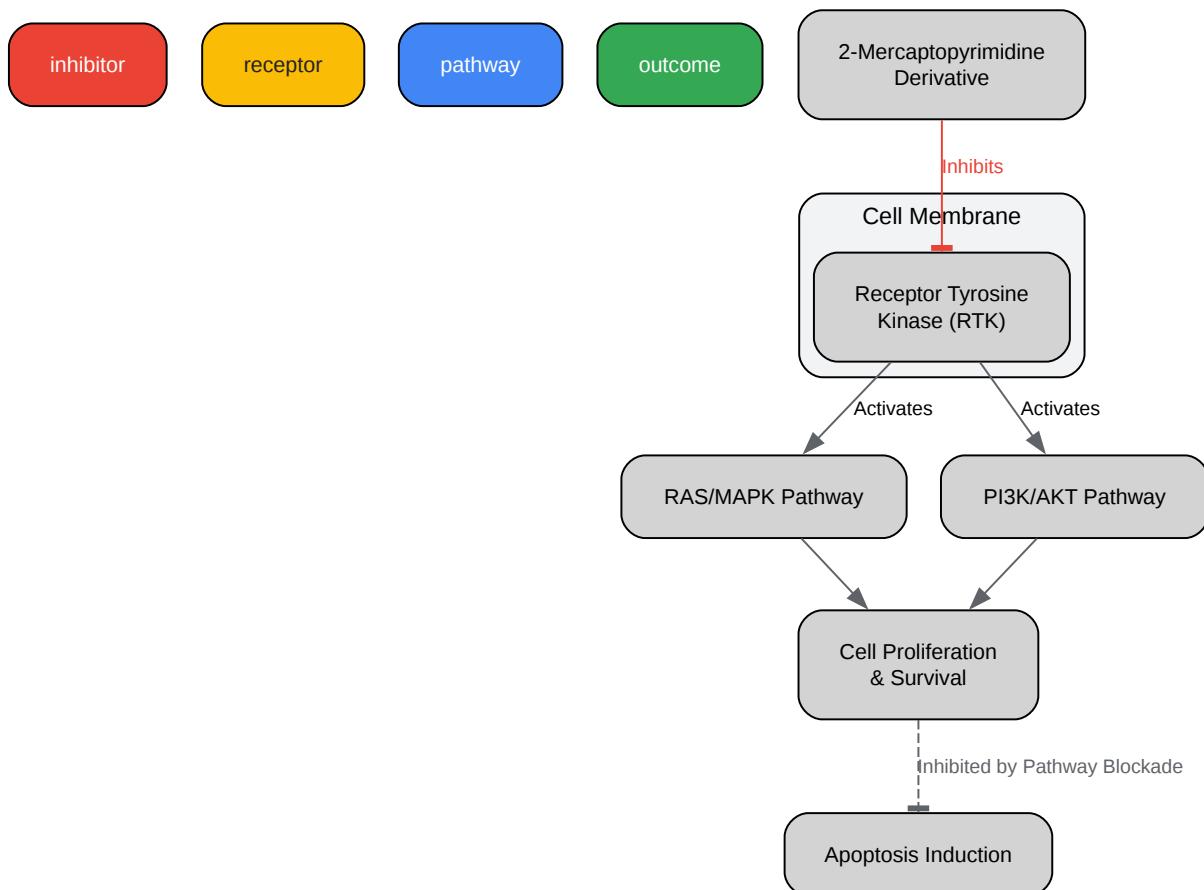
Caption: Workflow for the synthesis of **2-Mercaptopyrimidine**.

Detailed Methodology:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine thiourea (0.80 mole), ethanol (600 mL), and concentrated hydrochloric acid (200 mL). Stir until the mixture is homogeneous.
- Addition of Reagent: Rapidly add 1,1,3,3-tetraethoxypropane (0.80 mole) to the solution.
- Reflux: Heat the yellow solution to reflux with continuous stirring for approximately one hour. The product, **2-mercaptopurine hydrochloride**, will begin to separate as a crystalline solid.
- Isolation of Intermediate: Chill the reaction mixture in an ice bath for 30 minutes. Collect the yellow precipitate by filtration, wash with cold ethanol, and air-dry.
- Neutralization: Suspend the crude hydrochloride salt in water. While stirring rapidly, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.
- Final Purification: Collect the precipitated solid by filtration. Recrystallize the damp product from a mixture of hot water and ethanol to yield pure, needle-like crystals of **2-Mercaptopurine**.

Characterization by UV-Visible Spectroscopy

This protocol describes the determination of the absorption maxima (λ_{max}) of **2-Mercaptopurine** in an aqueous solution.


Methodology:

- Solution Preparation: Prepare a stock solution of **2-Mercaptopurine** (e.g., 1 mM) in deionized water. From this, prepare a dilute working solution (e.g., 10-50 μM).
- Spectrometer Setup: Use a dual-beam UV-Visible spectrophotometer. Fill both the sample and reference cuvettes with deionized water to record a baseline correction from 200 nm to 400 nm.
- Sample Measurement: Empty the sample cuvette and rinse it with the working solution before filling it.

- Data Acquisition: Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.
- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). For **2-Mercaptopyrimidine** in water, these should appear at approximately 212 nm, 278 nm, and 344 nm.^[5]

Biological Activity and Potential Signaling Pathways

Derivatives of **2-Mercaptopyrimidine** are widely explored for their therapeutic potential, notably as anticancer agents. Many pyrimidine-based compounds function as kinase inhibitors, targeting aberrant signaling pathways that drive cell proliferation and survival. A common mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis (programmed cell death).

[Click to download full resolution via product page](#)

Caption: Inhibition of RTK signaling by a pyrimidine derivative to induce apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-MERCAPTO-4-METHYLPYRIMIDINE HYDROCHLORIDE(6959-66-6) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 2-Mercaptopyrimidine(1450-85-7) ^{13}C NMR [m.chemicalbook.com]
- 3. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Mercaptopyrimidine(1450-85-7) ^1H NMR [m.chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- To cite this document: BenchChem. [2-Mercaptopyrimidine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145421#physical-and-chemical-properties-of-2-mercaptopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com